molecular formula C20H23ClN2O5S B501670 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine CAS No. 838880-72-1

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine

Cat. No.: B501670
CAS No.: 838880-72-1
M. Wt: 438.9g/mol
InChI Key: KBKHFLIOUZWFOY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole intermediate can be synthesized through a palladium-catalyzed arylation reaction, while the piperazine intermediate is often prepared via a nucleophilic substitution reaction. The final step involves the sulfonylation of the piperazine intermediate with the 5-chloro-2-ethoxyphenylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, sulfides from reduction, and various substituted piperazines from nucleophilic substitution.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-2-chloro-N-ethylacetamide
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine is unique due to its combination of a benzodioxole ring, a piperazine ring, and a sulfonyl group. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For instance, the presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHFLIOUZWFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137665
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838880-72-1
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838880-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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